molecular formula C14H21N B13644310 n-(3-Methylphenethyl)cyclopentanamine

n-(3-Methylphenethyl)cyclopentanamine

Cat. No.: B13644310
M. Wt: 203.32 g/mol
InChI Key: PJFPYYOVJOBQPV-UHFFFAOYSA-N
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Description

n-(3-Methylphenethyl)cyclopentanamine: is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol It is a derivative of cyclopentanamine, featuring a 3-methylphenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methylphenethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary and tertiary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of n-(3-Methylphenethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

    Cyclopentanamine: A simpler analog without the 3-methylphenethyl group.

    Phenethylamine: Lacks the cyclopentane ring, offering different chemical properties.

    N-Methylcyclopentanamine: Similar structure but with a methyl group on the nitrogen instead of the 3-methylphenethyl group.

Uniqueness: n-(3-Methylphenethyl)cyclopentanamine is unique due to its combination of a cyclopentane ring and a 3-methylphenethyl group, providing distinct chemical and physical properties that can be leveraged in various applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[2-(3-methylphenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-12-5-4-6-13(11-12)9-10-15-14-7-2-3-8-14/h4-6,11,14-15H,2-3,7-10H2,1H3

InChI Key

PJFPYYOVJOBQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC2CCCC2

Origin of Product

United States

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